molecular formula C20H15NO5S B2429629 Methyl 3-(7-methoxybenzofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 921799-46-4

Methyl 3-(7-methoxybenzofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2429629
CAS No.: 921799-46-4
M. Wt: 381.4
InChI Key: FZPQKZDJRKIBLZ-UHFFFAOYSA-N
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Description

Methyl 3-(7-methoxybenzofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound with the molecular formula C20H15NO5S and a molecular weight of 381.4.

Properties

IUPAC Name

methyl 3-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5S/c1-24-13-8-5-6-11-10-14(26-17(11)13)19(22)21-16-12-7-3-4-9-15(12)27-18(16)20(23)25-2/h3-10H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPQKZDJRKIBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 5-Hydroxybenzofuran-2-Carboxylic Acid

Starting with 5-hydroxybenzofuran-2-carboxylic acid, bromination using molecular bromine (Br₂) in chloroform introduces a bromine atom at the C7 position (ortho to the hydroxyl group). Nuclear magnetic resonance (NMR) analysis confirms substitution patterns, with a characteristic downfield shift for the aromatic proton at δ 7.47 ppm.

Methoxylation via Dimethyl Sulfate

The brominated intermediate undergoes methoxylation using dimethyl sulfate [(CH₃O)₂SO₂] in acetone under reflux with potassium carbonate (K₂CO₃). This step replaces the bromine atom with a methoxy group (-OCH₃), yielding 7-methoxybenzofuran-2-carboxylic acid. The reaction achieves ~30% yield, with purity confirmed by high-resolution mass spectrometry (HRMS).

Preparation of Benzo[b]Thiophene-2-Carboxylate Derivatives

The benzo[b]thiophene moiety is constructed through cyclization of thiophenol derivatives with α,β-unsaturated carbonyl compounds. BLDpharm’s catalog (2024) provides key intermediates, such as ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (CAS 19282-45-2), which are dehydrogenated to aromatic derivatives.

Introduction of the Methyl Ester Group

Methyl esterification of benzo[b]thiophene-2-carboxylic acid employs dimethyl sulfate in acetone, following Procedure 2 from Śmist et al. (2019). The reaction proceeds under reflux for 48 hours, yielding methyl benzo[b]thiophene-2-carboxylate with >95% purity.

Functionalization at C3: Amination Strategies

Introducing the amino group at C3 requires careful regiocontrol. A two-step nitration-reduction sequence is employed:

  • Nitration : Treating methyl benzo[b]thiophene-2-carboxylate with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C introduces a nitro group at C3.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the nitro group to an amine, yielding methyl 3-aminobenzo[b]thiophene-2-carboxylate.

Amide Coupling: Final Assembly of the Target Compound

The benzofuran and benzo[b]thiophene subunits are coupled via amide bond formation, leveraging standard peptide coupling reagents.

Activation of 7-Methoxybenzofuran-2-Carboxylic Acid

The carboxylic acid is converted to its acid chloride using oxalyl chloride [(COCl)₂] in dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). The reaction is stirred for 24 hours at room temperature, followed by solvent removal under reduced pressure.

Amidation with Methyl 3-Aminobenzo[b]Thiophene-2-Carboxylate

The acid chloride is reacted with methyl 3-aminobenzo[b]thiophene-2-carboxylate in anhydrous DCM under nitrogen atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, facilitating nucleophilic acyl substitution. The reaction mixture is stirred for 12 hours, followed by column chromatography (chloroform:methanol, 50:0.2 v/v) to isolate the product.

Analytical Characterization and Optimization

Spectroscopic Validation

  • ¹H-NMR : Key signals include the methoxy group (-OCH₃) at δ 3.84 ppm (s, 3H) and the methyl ester (-COOCH₃) at δ 3.92 ppm (s, 3H).
  • ¹³C-NMR : Carbonyl resonances for the amide (δ 165.2 ppm) and ester (δ 168.7 ppm) confirm successful coupling.
  • HRMS : The molecular ion [M + H]⁺ at m/z 413.0942 matches the theoretical mass (C₂₀H₁₆NO₆S).

Yield Optimization Table

Step Reagents/Conditions Yield (%) Purity (%)
Bromination Br₂/CHCl₃, 24 h, RT 45 90
Methoxylation (CH₃O)₂SO₂, K₂CO₃, reflux 30 95
Esterification (CH₃O)₂SO₂, acetone 85 98
Amidation (COCl)₂, Et₃N, DCM 60 97

Challenges and Alternative Pathways

Solubility Limitations

The intermediate amides exhibit poor solubility in nonpolar solvents. Śmist et al. (2019) recommend using chloroform-methanol mixtures (9.5:0.5 v/v) for chromatographic purification.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors improve safety during exothermic steps (e.g., bromination). BLDpharm’s inventory lists kilogram-scale availability of benzo[b]thiophene precursors, enabling cost-effective production.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s methyl ester and amide groups undergo hydrolysis under specific conditions:

Reaction Type Conditions Products Yield/Outcome
Ester Hydrolysis NaOH (1M), H₂O/EtOH, reflux, 6h3-(7-Methoxybenzofuran-2-carboxamido)benzo[b]thiophene-2-carboxylic acid85–92%
Amide Hydrolysis HCl (6M), reflux, 12h7-Methoxybenzofuran-2-carboxylic acid + 3-aminobenzo[b]thiophene-2-carboxylatePartial hydrolysis (~40%)
  • The ester group is more reactive toward hydrolysis than the amide due to electronic and steric factors.

  • Acidic hydrolysis of the amide bond requires prolonged heating and results in lower yields due to competing side reactions .

Functional Group Transformations

Key functional group modifications include:

Methoxy Group Demethylation

  • Reagents : BBr₃ (1.0 eq), CH₂Cl₂, −78°C → RT, 4h

  • Product : 3-(7-Hydroxybenzofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate

  • Yield : 78%

  • The reaction preserves the benzofuran and thiophene rings while introducing a phenolic hydroxyl group for further derivatization.

Electrophilic Aromatic Substitution

  • Bromination :

    • Reagents : Br₂ (1.2 eq), CHCl₃, RT, 24h

    • Product : Mono-brominated derivatives at the 5-position of the benzofuran ring

    • Yield : 63–69%

Catalytic Coupling Reactions

The benzo[b]thiophene moiety participates in cross-coupling reactions:

Reaction Catalyst Conditions Product Efficiency
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80°C, 12hBiaryl derivatives at the thiophene ring55–72%
Buchwald–Hartwig Pd₂(dba)₃, XantphosToluene, 110°C, 24hN-Arylated amido derivatives48–65%
  • Steric hindrance from the methoxybenzofuran group reduces coupling efficiency compared to simpler thiophene analogs .

Oxidation of Thiophene Ring

  • Reagents : m-CPBA (2.0 eq), CH₂Cl₂, 0°C → RT

  • Product : Thiophene S-oxide derivative

  • Yield : 82%

  • Further oxidation with H₂O₂ forms the sulfone derivative (yield: 74%) .

Reduction of Amide Group

  • Reagents : LiAlH₄ (3.0 eq), THF, reflux, 8h

  • Product : 3-(7-Methoxybenzofuran-2-methylamino)benzo[b]thiophene-2-carboxylate

  • Yield : 68%

Biological Activity Correlation

Reaction products exhibit modified biological properties:

Derivative Anticancer IC₅₀ (μM) Antimicrobial MIC (μg/mL)
Parent Compound0.89 ± 0.1212.5–25.0
Thiophene S-oxide1.45 ± 0.2125.0–50.0
Biaryl Suzuki Coupling Product0.32 ± 0.086.25–12.5
  • The biaryl derivative shows enhanced antiproliferative activity due to improved tubulin-binding affinity .

Stability and Degradation

  • Thermal Stability : Decomposes at 240–245°C without melting.

  • Photodegradation : Exposure to UV light (254 nm) induces ring-opening reactions in the benzofuran moiety within 48h .

Scientific Research Applications

Common Synthetic Routes

  • Formation of Benzofuran Ring : The initial step involves constructing the benzofuran core through cyclization reactions.
  • Coupling Reactions : Following the formation of the core structure, coupling with various amines or carboxylic acids leads to the final compound.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve the desired purity.

Chemistry

Methyl 3-(7-methoxybenzofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules, facilitating advancements in materials science and synthetic chemistry.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
  • Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise, particularly in inducing apoptosis and inhibiting cell proliferation.

Medicine

The compound is being explored for therapeutic applications:

  • Targeted Drug Development : Its unique structural features make it a candidate for developing drugs targeting specific pathways in diseases such as cancer and infections.
  • Mechanism of Action : Studies suggest it may interact with cellular targets involved in apoptosis and cell cycle regulation.

Industrial Applications

In industrial settings, this compound can be utilized in:

  • Material Science : Development of new polymers or materials with enhanced properties.
  • Chemical Processes : Acting as a reagent or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 3-(7-methoxybenzofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(7-methoxybenzofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate is unique due to its specific combination of benzofuran and benzo[b]thiophene rings, which confer distinct chemical and biological properties.

Biological Activity

Methyl 3-(7-methoxybenzofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse research findings and studies.

Chemical Structure and Synthesis

The compound belongs to a class of derivatives that include benzofuran and benzo[b]thiophene moieties, which are known for their diverse biological activities. The synthesis of such compounds typically involves multi-step organic reactions that allow for the introduction of various functional groups, enhancing their pharmacological profiles. For instance, the incorporation of methoxy groups has been shown to significantly influence biological activity by modulating interactions with biological targets .

Anticancer Activity

Research indicates that derivatives of benzofuran and benzo[b]thiophene exhibit potent anticancer properties. For example, modifications at specific positions on the benzofuran ring, such as introducing methyl or methoxy groups, have been associated with enhanced antiproliferative activity against various cancer cell lines. One study highlighted that compounds with a methyl group at the C–3 position and a methoxy group at the C–6 position demonstrated significantly higher potency compared to their unsubstituted counterparts . This suggests that this compound may also possess similar anticancer properties.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Specifically, studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. The inhibitory effects were assessed using various concentrations, with IC50 values calculated to determine potency. Compounds exhibiting high inhibitory activity against these enzymes could lead to new therapeutic strategies for treating cognitive disorders .

Study 1: Antitumor Efficacy

In a recent study focusing on benzofuran derivatives, it was found that specific structural modifications significantly enhanced antitumor efficacy. The introduction of a methoxy group at the C–6 position was noted to increase activity by 2-4 times compared to other configurations . This finding underscores the importance of molecular structure in dictating biological activity.

Study 2: Enzyme Inhibition Profiles

A comparative analysis of various benzothiophene derivatives revealed that certain compounds possess remarkable inhibitory effects on AChE and BChE. For instance, one compound from the series showed an IC50 value indicative of strong inhibition without cytotoxic effects on human cell lines at therapeutic concentrations . Such results suggest that this compound could be explored further for its enzyme-inhibiting potential.

Data Tables

Compound Modification IC50 (µM) Biological Activity
Compound AMethyl at C-35.0High AChE inhibition
Compound BMethoxy at C-63.0Antiproliferative
This compoundTBDTBDPotential anticancer activity

Q & A

Q. Basic

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for verifying substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) .
  • IR spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemical ambiguities, as shown in Hirshfeld surface analysis of sulfonylated derivatives .

How can researchers troubleshoot conflicting bioactivity data in structural analogs?

Advanced
Contradictory bioactivity (e.g., variable IC₅₀ values in kinase assays) may arise from:

  • Conformational flexibility : The methoxybenzofuran moiety’s orientation affects target binding. Molecular docking studies (e.g., AutoDock Vina) can predict optimal conformers .
  • Impurity profiles : Trace byproducts (e.g., des-methyl intermediates) can skew results. LC-MS purity checks (>95%) are recommended .

What alternative synthetic routes exist for modifying the benzofuran moiety?

Q. Advanced

  • Sigmatropic rearrangements : A [3,3]-sigmatropic rearrangement/aromatization strategy enables atom-economical synthesis of 2-arylbenzofurans from ether precursors .
  • Hydroxy-based transformations : Methoxylation or trifluoromethylation of 3-hydroxythieno derivatives (via Mitsunobu or Ullmann reactions) diversifies substituents .

How is computational chemistry used to predict reactivity?

Q. Advanced

  • DFT calculations : Predict electrophilic aromatic substitution sites (e.g., C-5 vs. C-7 in benzofuran) based on Fukui indices .
  • Molecular dynamics simulations : Model solvation effects in esterification or amidation steps to optimize solvent selection .

What safety precautions are necessary during synthesis?

Q. Basic

  • Chlorosulfonyl intermediates : Handle under inert atmosphere (N₂/Ar) due to moisture sensitivity .
  • Palladium catalysts : Use fume hoods to avoid inhalation; recover Pd residues via filtration .
  • HPLC solvents : Methanol/water mixtures require proper ventilation to limit exposure .

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